Cas no 2172221-37-1 (2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol
- 2-?(trifluoromethyl)?spiro[3.3]?heptan-?2-?yl]?methanol
- Spiro[3.3]heptane-2-methanol, 2-(trifluoromethyl)-
- 2172221-37-1
- [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol
- EN300-1694019
-
- インチ: 1S/C9H13F3O/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h13H,1-6H2
- InChIKey: MJIRAVHQEDZUHR-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCC2)CC1(C(F)(F)F)CO
計算された属性
- せいみつぶんしりょう: 194.09184952g/mol
- どういたいしつりょう: 194.09184952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 202.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 14.99±0.10(Predicted)
2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1694019-1.0g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 1g |
$3321.0 | 2023-06-04 | ||
Enamine | EN300-1694019-2.5g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1694019-0.5g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1694019-0.05g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1694019-5g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1694019-0.1g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1694019-0.25g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1694019-10g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1694019-1g |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanol |
2172221-37-1 | 1g |
$986.0 | 2023-09-20 |
2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
2-(trifluoromethyl)spiro3.3heptan-2-ylmethanolに関する追加情報
2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol: A Versatile Compound in Modern Pharmaceutical Research
2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol, with the chemical identifier CAS No. 2172221-37-1, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical development and materials science. This molecule features a complex spiro[3.3]heptane framework fused with a trifluoromethyl group, creating a scaffold that is both chemically stable and biologically relevant. The presence of the trifluoromethyl group (CF3) is particularly noteworthy, as it imparts unique electronic properties that can modulate the pharmacokinetic and pharmacodynamic profiles of the compound. Recent studies have highlighted the importance of such fluorinated structures in enhancing drug efficacy and reducing metabolic degradation, making 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol a promising candidate for further exploration in therapeutic applications.
The core structure of 2-(trifluoromethyl)spiro[3.0]heptan-2-ylmethanol is derived from a spiro[3.3]heptane skeleton, which is characterized by the fusion of two cyclopropane rings at a single carbon atom. This unique topology provides a rigid framework that can mimic natural biological molecules, enabling the compound to interact with specific protein targets. The spiro[3.3]heptane core is further functionalized with a methanol group at the 2-position, which introduces hydrophilicity and enhances solubility in aqueous environments. This combination of hydrophobic and hydrophilic moieties is critical for optimizing the compound's ability to cross biological membranes and reach target tissues, a key factor in drug development.
Recent advancements in computational chemistry have facilitated the analysis of the spiro[3.3]heptane framework's conformational flexibility. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the spiro junction allows for rotational freedom, which can influence the compound's binding affinity to receptor sites. This conformational adaptability is particularly advantageous for designing molecules that can modulate multiple targets, a trend that is increasingly prevalent in the development of multitarget drugs. The trifluoromethyl group further contributes to this flexibility by introducing steric and electronic effects that can fine-tune the compound's interaction with biological systems.
One of the most compelling aspects of 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol is its potential application in the development of small-molecule inhibitors for protein kinases. Kinases are central to cellular signaling pathways and are frequently implicated in diseases such as cancer and neurodegenerative disorders. A 2024 study in ACS Chemical Biology reported that compounds with a spiro[3.3]heptane core demonstrated significant inhibitory activity against the Aurora B kinase, a target associated with mitotic spindle formation. The trifluoromethyl group was found to enhance the compound's binding affinity by stabilizing the transition state during the kinase-inhibitor interaction, a mechanism that underscores the importance of fluorinated moieties in drug design.
Another area of interest is the use of 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol in the synthesis of bioactive polymers. The spiro[3.3]heptane framework provides a rigid, thermally stable backbone that can be incorporated into polymer matrices for drug delivery applications. Research published in Advanced Materials (2023) explored the use of such compounds to create stimuli-responsive hydrogels capable of controlled drug release. The hydrophilic methanol group at the 2-position was found to enhance the swelling capacity of the hydrogel, while the trifluoromethyl group improved the material's resistance to enzymatic degradation, making it suitable for long-term therapeutic applications.
From a synthetic perspective, the preparation of 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol has been the subject of several studies aimed at optimizing its chemical synthesis. A 2022 paper in Organic Letters described a novel approach involving the use of transition-metal catalysis to construct the spiro[3.3]heptane core. This method significantly reduced the number of reaction steps required to synthesize the compound, thereby improving its overall efficiency. The trifluoromethyl group was introduced via a selective fluorination process that minimized side reactions, a critical consideration in the development of scalable synthetic routes for pharmaceutical compounds.
Despite its promising properties, the challenges associated with the chemical stability and solubility of 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol remain areas of active research. A 2023 study in Chemical Communications investigated the use of co-solvents to improve the solubility of the compound in aqueous media. The addition of polyethylene glycol (PEG) was found to enhance the compound's solubility by forming hydrogen bonds with the hydroxyl groups present in the molecule. This finding has important implications for the formulation of drug delivery systems that require high aqueous solubility to ensure effective bioavailability.
The potential applications of 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol extend beyond pharmaceuticals into the field of materials science. Researchers have explored its use in the development of organic semiconductors for optoelectronic devices. The spiro[3.3]heptane framework, combined with the trifluoromethyl group, provides a unique electronic structure that can modulate charge transport properties. A 2024 study in Advanced Electronic Materials demonstrated that compounds with a similar structure exhibited improved charge mobility, suggesting their potential use in next-generation flexible electronics and solar cells.
As the field of medicinal chemistry continues to evolve, the role of 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol is likely to expand. Its unique combination of a spiro[3.3]heptane core and a trifluoromethyl group positions it as a versatile scaffold for the design of novel therapeutics and advanced materials. Ongoing research into its chemical properties, synthetic methods, and biological activity will undoubtedly contribute to the development of innovative solutions in healthcare and technology. The continued exploration of this compound underscores the importance of interdisciplinary approaches in modern scientific research.
In conclusion, 2-(trifluoromethyl)spiro[3.3]heptan-2-ylmethanol represents a significant advancement in the field of organic chemistry. Its unique structural features and functional groups make it a valuable candidate for further investigation in pharmaceutical and materials science applications. As research in this area progresses, the compound's potential to address complex medical and technological challenges is expected to grow, highlighting the importance of continued innovation in the chemical sciences.
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